molecular formula C20H22N2O3 B5073829 2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No.: B5073829
M. Wt: 338.4 g/mol
InChI Key: VOYQESQWSGTTJG-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzamide core with a methoxy group at the 2-position and a 3-(1-piperidinylcarbonyl)phenyl group attached to the nitrogen of the amide group. The exact structure would need to be confirmed with spectroscopic methods such as IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Benzamides can undergo a variety of reactions, including reactions with secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzamides are generally solid at room temperature .

Mechanism of Action

The mechanism of action of “2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide” would depend on its intended use. For example, many benzamide derivatives have been used in drug discovery and have shown various biological activities .

Future Directions

The future directions for research on “2-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide” could include further studies on its synthesis, properties, and potential applications. It could also include studies on its biological activity and potential uses in drug discovery .

Properties

IUPAC Name

2-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-11-4-3-10-17(18)19(23)21-16-9-7-8-15(14-16)20(24)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQESQWSGTTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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